rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the bromophenyl group.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it a versatile building block.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used in the design of molecules that target specific biological pathways, potentially leading to new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups enable the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.
Comparison with Similar Compounds
- rel-(2S,3R)-3-(4-chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- rel-(2S,3R)-3-(4-fluorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- rel-(2S,3R)-3-(4-methylphenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness: The presence of the bromine atom in rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid imparts unique reactivity compared to its analogs
Properties
Molecular Formula |
C32H40Br2N2O8 |
---|---|
Molecular Weight |
740.5 g/mol |
IUPAC Name |
(2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1 |
InChI Key |
RYOMGNOYNZJFSS-LIPFMWGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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